molecular formula C15H12N2O B187691 N-(2-cyanophenyl)-2-phenylacetamide CAS No. 71993-17-4

N-(2-cyanophenyl)-2-phenylacetamide

Cat. No. B187691
CAS RN: 71993-17-4
M. Wt: 236.27 g/mol
InChI Key: JJPHVTNXDLOCHU-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-phenylacetamide, commonly known as CPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline solid with a molecular formula of C16H12N2O and a molecular weight of 248.28 g/mol. In

Mechanism Of Action

The mechanism of action of N-(2-cyanophenyl)-2-phenylacetamide is not well understood. However, it has been proposed that it exerts its pharmacological activities by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and thromboxanes. This inhibition leads to the reduction of inflammation, pain, and fever. Additionally, it has been suggested that N-(2-cyanophenyl)-2-phenylacetamide may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Biochemical And Physiological Effects

N-(2-cyanophenyl)-2-phenylacetamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Moreover, it has been demonstrated to have antiviral activity against various viruses, including herpes simplex virus and human immunodeficiency virus.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(2-cyanophenyl)-2-phenylacetamide in lab experiments is its high purity and yield. Moreover, it has been reported to exhibit potent pharmacological activities at low concentrations. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(2-cyanophenyl)-2-phenylacetamide is not well understood, which may make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(2-cyanophenyl)-2-phenylacetamide. One area of interest is the development of new analogs and derivatives of this compound with improved pharmacological activities and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields, such as cancer treatment and antiviral therapy. Moreover, the use of N-(2-cyanophenyl)-2-phenylacetamide in combination with other drugs may enhance its pharmacological activities and reduce its potential toxicity.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-2-phenylacetamide involves the reaction between 2-phenylacetic acid and 2-cyanophenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is then heated under reflux for several hours, after which the product is obtained by filtration and recrystallization. This method has been reported to yield high purity and yield of N-(2-cyanophenyl)-2-phenylacetamide.

Scientific Research Applications

N-(2-cyanophenyl)-2-phenylacetamide has been studied extensively for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess anticancer, antitumor, and antiviral properties. Moreover, it has been used as a starting material for the synthesis of various pharmaceuticals, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents.

properties

CAS RN

71993-17-4

Product Name

N-(2-cyanophenyl)-2-phenylacetamide

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-phenylacetamide

InChI

InChI=1S/C15H12N2O/c16-11-13-8-4-5-9-14(13)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18)

InChI Key

JJPHVTNXDLOCHU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

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